molecular formula C17H21ClN2O B11657376 8-Chloro-2-methyl-3-[(2-methylpiperidin-1-yl)methyl]quinolin-4-ol

8-Chloro-2-methyl-3-[(2-methylpiperidin-1-yl)methyl]quinolin-4-ol

Cat. No.: B11657376
M. Wt: 304.8 g/mol
InChI Key: HHZMRPYWQIYNQQ-UHFFFAOYSA-N
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Description

8-Chloro-2-methyl-3-[(2-methylpiperidin-1-yl)methyl]quinolin-4-ol is an organic compound with the molecular formula C17H21ClN2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2-methyl-3-[(2-methylpiperidin-1-yl)methyl]quinolin-4-ol typically involves a series of organic reactions. One common method includes the reaction of 8-chloro-2-methylquinoline with 2-methylpiperidine in the presence of a suitable catalyst. The reaction conditions often involve heating the reactants under reflux in an appropriate solvent, such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2-methyl-3-[(2-methylpiperidin-1-yl)methyl]quinolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups .

Scientific Research Applications

8-Chloro-2-methyl-3-[(2-methylpiperidin-1-yl)methyl]quinolin-4-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Chloro-2-methyl-3-[(2-methylpiperidin-1-yl)methyl]quinolin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloro-2-methyl-3-[(2-methylpiperidin-1-yl)methyl]quinolin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and piperidine substituents contribute to its potential as a versatile compound in various research and industrial applications .

Properties

Molecular Formula

C17H21ClN2O

Molecular Weight

304.8 g/mol

IUPAC Name

8-chloro-2-methyl-3-[(2-methylpiperidin-1-yl)methyl]-1H-quinolin-4-one

InChI

InChI=1S/C17H21ClN2O/c1-11-6-3-4-9-20(11)10-14-12(2)19-16-13(17(14)21)7-5-8-15(16)18/h5,7-8,11H,3-4,6,9-10H2,1-2H3,(H,19,21)

InChI Key

HHZMRPYWQIYNQQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1CC2=C(NC3=C(C2=O)C=CC=C3Cl)C

Origin of Product

United States

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